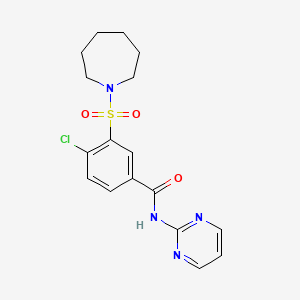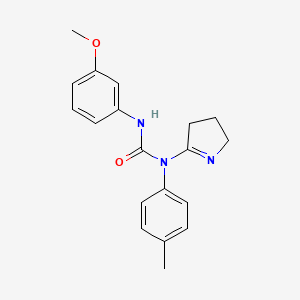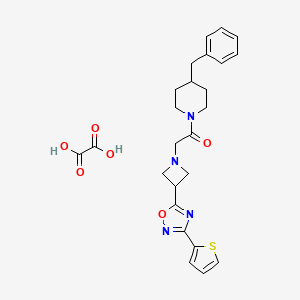![molecular formula C22H23N3OS B2396285 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1019153-66-2](/img/structure/B2396285.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide, also known as DPA-714, is a novel radioligand that has been developed for imaging the translocator protein (TSPO) in the brain. TSPO is a protein that is expressed in the outer mitochondrial membrane of various cells, including microglia, astrocytes, and endothelial cells. It has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and neurodegeneration.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withTyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, immune response, and the adaptive response to stress .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase syk, it may influence pathways related to immune response and cell growth .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined at this time .
Result of Action
Based on its potential target, it may influence cellular processes such as growth, differentiation, and immune response .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide in lab experiments include its high affinity and selectivity for TSPO, its low toxicity, and its good pharmacokinetic properties. These properties make it an ideal radioligand for imaging TSPO in the brain and for investigating the role of TSPO in various physiological and pathological processes. The limitations of using this compound in lab experiments include its high cost, which may limit its use in large-scale studies, and its limited availability, which may restrict its use to specialized laboratories.
Direcciones Futuras
For research on 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide include the development of new TSPO ligands with improved properties, such as higher affinity, selectivity, and specificity for TSPO. The development of new TSPO ligands may lead to the discovery of new biomarkers for neurological disorders and to the development of new TSPO-targeted therapies. Future research may also focus on the role of TSPO in other physiological and pathological processes, such as cancer, cardiovascular disease, and metabolic disorders. Finally, future research may investigate the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide a more comprehensive understanding of TSPO expression and function in the brain.
Métodos De Síntesis
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3-ethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(3,4-dimethylphenyl)pyrimidine-2-thiol to form the intermediate compound. This intermediate is then reacted with 2-aminoacetophenone in the presence of a base to form the final product, this compound. The synthesis method of this compound has been optimized to yield high purity and high specific activity, which are important for its use as a radioligand for imaging TSPO in the brain.
Aplicaciones Científicas De Investigación
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has been used extensively in scientific research for imaging TSPO in the brain. TSPO expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, making it a potential biomarker for these conditions. This compound has been used in preclinical and clinical studies to investigate TSPO expression in these disorders and to assess the efficacy of TSPO-targeted therapies. This compound has also been used to investigate the role of TSPO in various physiological processes, including neuroinflammation, oxidative stress, and mitochondrial function.
Propiedades
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-4-17-6-5-7-19(13-17)24-21(26)14-27-22-23-11-10-20(25-22)18-9-8-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSEBQUIAUVNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

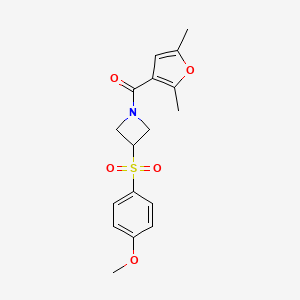
![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)
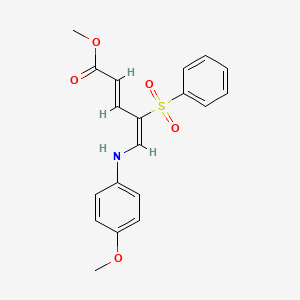
![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)
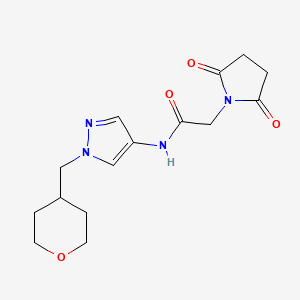

![[5-(Methylsulfanyl)thiophen-2-yl]methanol](/img/structure/B2396217.png)

